2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-OL

Description

Chemical Structure and Properties

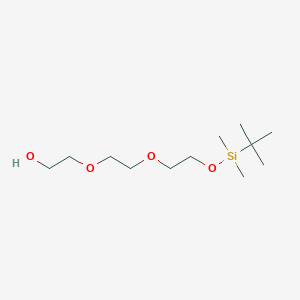

2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-OL (CAS: 201037-95-8) is a silane-containing polyether alcohol with the molecular formula C₁₂H₂₈O₄Si (MW: 264.43 g/mol). Its structure features a triethylene glycol backbone modified with a tert-butyldimethylsilyl (TBS) protecting group and a terminal hydroxyl group. This compound is widely used as a synthetic intermediate in radiopharmaceuticals, particularly for F-18 labeling of focal adhesion kinase inhibitors due to its stability and solubility in organic solvents .

Synthesis

The synthesis involves reacting triethylene glycol with t-butyldimethylsilyl chloride in dichloromethane (DCM) using imidazole as a catalyst. The reaction proceeds at 0°C to room temperature, yielding a 66.1% isolated product after purification via flash silica gel chromatography (petroleum ether/ethyl acetate gradient) . Key spectroscopic data includes:

Properties

IUPAC Name |

2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O4Si/c1-12(2,3)17(4,5)16-11-10-15-9-8-14-7-6-13/h13H,6-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGGOIGZHUWNHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCOCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201037-95-8 | |

| Record name | 2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-OL typically involves the reaction of silane with sodium hydroxide to produce an oxidized silanol. This intermediate is then subjected to methylation reactions to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidized products.

Reduction: It can also participate in reduction reactions, where it gains electrons and forms reduced products.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives .

Scientific Research Applications

Introduction to 2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-OL

This compound (CAS No. 201037-95-8) is a siloxane compound characterized by its unique molecular structure, which includes a silicon atom integrated into a polyether framework. This compound has garnered interest in various scientific fields due to its versatile applications in materials science, pharmaceuticals, and biotechnology.

Pharmaceutical Applications

This compound is primarily used as a building block in the synthesis of various pharmaceutical agents. Its structure allows for the modification of drug solubility and bioavailability.

Case Study: Drug Delivery Systems

Research has shown that incorporating this compound into drug delivery systems can enhance the solubility of poorly soluble drugs. For instance, formulations that include this siloxane compound demonstrated improved pharmacokinetic profiles in preclinical studies.

Polymer Science

In polymer chemistry, this compound serves as a surfactant and stabilizer in the formulation of various polymers. Its ability to modify surface properties makes it valuable in producing materials with specific characteristics.

Case Study: Silica-Based Nanocomposites

Studies have indicated that adding this compound to silica-based nanocomposites enhances mechanical strength and thermal stability. This application is particularly relevant in the development of advanced materials for automotive and aerospace industries.

Biotechnology

The compound is also utilized in biotechnology for its role as a reagent in chemical synthesis and as a protective group in organic reactions.

Case Study: Synthesis of Biologically Active Compounds

In synthetic organic chemistry, this siloxane compound has been used effectively as a protecting group for alcohols during multi-step syntheses of biologically active compounds. Its stability under various reaction conditions facilitates the successful completion of complex synthetic pathways.

Mechanism of Action

The mechanism by which 2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-OL exerts its effects involves its interaction with molecular surfaces. The silicon and oxygen atoms in its structure enable it to form strong bonds with various substrates, thereby improving surface properties such as wettability and reducing surface tension .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences

Steric and Electronic Effects :

- The TBS group in the parent compound provides moderate steric hindrance, balancing reactivity and stability for F-18 radiolabeling .

- In contrast, 3,3-diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-OL (CAS 1170231-23-8) has bulkier diisopropyl groups, reducing solubility in polar solvents but enhancing thermal stability .

Functional Group Versatility :

- The benzyl ester derivative (MW 368.54) replaces the terminal hydroxyl with a benzyl ester, enabling selective deprotection in multistep syntheses .

Biological Compatibility: Ethanol derivatives with tris-isopropylsilyl ethers (CAS 203932-61-0) exhibit higher hydrophobicity, limiting their use in aqueous systems but favoring lipid membrane interactions .

Biological Activity

2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-OL (CAS No. 201037-95-8) is an organosilicon compound characterized by its unique molecular structure comprising silicon, oxygen, and carbon. This compound has garnered attention for its potential applications in various fields including chemistry, biology, and medicine due to its unique properties such as enhanced surface wettability and reduced surface tension.

- Molecular Formula : C12H28O4Si

- Molecular Weight : 264.43 g/mol

- IUPAC Name : 2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethanol

- Structure : The compound features a complex arrangement of siloxane linkages that contribute to its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various organic and inorganic substances. Its mechanism of action includes:

- Surface Modifying Properties : The compound significantly improves surface wettability and reduces surface tension, making it useful in biological applications where surface interactions are critical.

- Covalent Bond Formation : It can form stable covalent bonds with proteins and other biomolecules, which enhances its utility in drug delivery systems and biocompatible materials.

- Pharmacokinetics : The pharmacokinetic profile of this compound suggests unique absorption and distribution characteristics due to its organosilicon nature.

1. Surface Modification

The compound is utilized in the development of bio-compatible materials and coatings. Its ability to modify surfaces allows for improved interactions with biological systems, making it suitable for medical devices.

2. Drug Delivery Systems

Research indicates that this compound can enhance the solubility and stability of drugs in formulations. This property is particularly beneficial in the design of nanocarriers for targeted drug delivery.

Case Studies

Several studies have explored the biological implications of similar organosilicon compounds:

- Study on Surface Coatings : A study demonstrated that siloxane-based coatings improved the biocompatibility of implants by reducing protein adsorption and enhancing cell adhesion.

- Drug Formulation Research : Research involving siloxane derivatives indicated improved drug release profiles when incorporated into polymeric matrices.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C12H28O4Si |

| Molecular Weight | 264.43 g/mol |

| IUPAC Name | 2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethanol |

| Solubility | Soluble in many organic solvents |

| Potential Applications | Medical devices, drug delivery systems |

Q & A

Q. What are the optimal synthetic routes for 2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-OL, and how can factorial design improve yield?

Methodological Answer: Synthesis often involves silane coupling with polyether alcohols under inert conditions. To optimize yield, employ a 2^k factorial design to test variables like temperature (e.g., 60–100°C), catalyst loading (e.g., 0.5–2 mol%), and reaction time (6–24 hrs). Statistical analysis of variance (ANOVA) identifies significant factors. For example, temperature and catalyst loading may dominate yield, while time has minimal impact . Post-optimization, validate with triplicate runs to ensure reproducibility.

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer: Use ¹H/¹³C NMR to confirm the silane backbone and hydroxyl group (δ ~1.5–2.0 ppm for methyl groups on Si; δ ~3.5–4.0 ppm for ether oxygens). FT-IR verifies Si–O–C linkages (absorption at 1050–1150 cm⁻¹) and the hydroxyl stretch (~3400 cm⁻¹). HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% by area normalization) .

Q. How does the hydroxyl group influence solubility in polar vs. nonpolar solvents?

Methodological Answer: Conduct solubility tests in solvents like water, ethanol, toluene, and hexane. The hydroxyl group enhances polarity, favoring ethanol (solubility >50 mg/mL at 25°C) over hexane (<5 mg/mL). Use cloud-point titration to quantify miscibility thresholds. Data can guide solvent selection for reactions or formulations .

Q. What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer: The compound is hygroscopic and prone to hydrolysis. Store under argon at –20°C in amber vials. Monitor degradation via TLC (silica gel, ethyl acetate/hexane 1:3). Hydrolysis products (e.g., silanols) appear as lower Rf spots. Add stabilizers like BHT (0.1% w/w) to suppress oxidation .

Q. How can reaction intermediates be trapped and analyzed to validate the proposed synthesis mechanism?

Methodological Answer: Use in-situ FT-IR or GC-MS to detect transient intermediates like silane-epoxide adducts. Quench aliquots at timed intervals and analyze via LC-MS. For example, a peak at m/z 345 may correspond to a silanol intermediate. Compare with computational predictions (DFT calculations) to confirm pathways .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) explain contradictory reactivity data in silane-hydroxyl interactions?

Methodological Answer: Perform DFT calculations (B3LYP/6-31G*) to model the compound’s electron density. The hydroxyl group’s lone pairs may destabilize the Si–O bond via hyperconjugation, increasing susceptibility to nucleophilic attack. Compare activation energies for hydrolysis in silanol vs. ether-rich environments. Validate with kinetic studies (e.g., Arrhenius plots from NMR data) .

Q. What experimental and computational strategies resolve discrepancies in reported catalytic activity for cross-coupling reactions?

Methodological Answer: Screen palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) under varying conditions (solvent, base, temp). Use multivariate analysis to correlate catalyst electronic parameters (e.g., Tolman electronic parameter) with yield. Computational docking studies (AutoDock Vina) can predict ligand-metal interactions, explaining activity differences .

Q. How can membrane separation technologies isolate this compound from complex reaction mixtures?

Methodological Answer: Employ nanofiltration membranes (MWCO 500 Da) to separate the compound (MW ~350 g/mol) from smaller byproducts. Optimize transmembrane pressure (3–5 bar) and solvent (ethanol/water 70:30) to maximize flux (>10 L/m²/hr) and rejection (>95%). Validate purity via HPLC .

Q. What role does the silane group play in stabilizing colloidal systems, and how can this be quantified?

Methodological Answer: Use dynamic light scattering (DLS) and zeta potential measurements to assess colloidal stability in aqueous solutions. The silane group may reduce surface charge (zeta potential from –30 mV to –10 mV), increasing aggregation. Compare with non-silane analogs to isolate effects. Model interactions via DLVO theory .

Q. How do environmental factors (pH, ionic strength) affect the compound’s ecotoxicological profile?

Methodological Answer: Conduct OECD 201/202 assays to evaluate algal growth inhibition (72-hr EC₅₀) and Daphnia mobility (48-hr LC₅₀) across pH (5–9) and salinity (0–100 mM NaCl). Use QSAR models to predict bioaccumulation potential (log Kow ~2.5 suggests moderate persistence). Correlate with experimental LC-MS/MS degradation data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.